1-(2-Chloro-6-nitrophenyl)-1,4-diazepane 1-(2-Chloro-6-nitrophenyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443588
InChI: InChI=1S/C11H14ClN3O2/c12-9-3-1-4-10(15(16)17)11(9)14-7-2-5-13-6-8-14/h1,3-4,13H,2,5-8H2
SMILES: C1CNCCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol

1-(2-Chloro-6-nitrophenyl)-1,4-diazepane

CAS No.:

Cat. No.: VC13443588

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-6-nitrophenyl)-1,4-diazepane -

Specification

Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
IUPAC Name 1-(2-chloro-6-nitrophenyl)-1,4-diazepane
Standard InChI InChI=1S/C11H14ClN3O2/c12-9-3-1-4-10(15(16)17)11(9)14-7-2-5-13-6-8-14/h1,3-4,13H,2,5-8H2
Standard InChI Key DGSFYWNASDEFDR-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Canonical SMILES C1CNCCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 2-chloro-6-nitrophenyl group. Key structural features include:

  • Aromatic system: The phenyl ring bears electron-withdrawing substituents (–Cl at position 2 and –NO₂ at position 6), which influence electronic distribution and reactivity .

  • Diazepane ring: The saturated heterocycle adopts a boat-like conformation, as observed in crystallographic studies of related compounds .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₁H₁₃ClN₃O₂Inferred
Molecular weight254.70 g/molCalculated
IUPAC name1-(2-chloro-6-nitrophenyl)-1,4-diazepaneSystematic
Topological polar surface area61.09 ŲAnalog
LogP (octanol-water)~2.3 (estimated)Analog

Spectroscopic Characterization

While direct spectral data for this compound is unavailable, analogous diazepanes exhibit:

  • ¹H-NMR: Resonances for diazepane protons (δ 2.7–3.8 ppm) and aromatic protons (δ 7.5–8.2 ppm) .

  • IR: Stretching vibrations for nitro groups (~1520 cm⁻¹, ~1350 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

  • Mass spectrometry: Molecular ion peaks consistent with molecular weight and fragmentation patterns involving loss of NO₂ (46 Da) .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions:

Nucleophilic Substitution Pathway

  • Starting material: 2-Chloro-6-nitroaniline or its derivatives.

  • Ring formation: Reaction with 1,4-diazepane precursors (e.g., 1,4-diazepane dihydrochloride) under basic conditions.

  • Workup: Purification via column chromatography or recrystallization from ethanol/water mixtures .

Condensation Approach

  • Reactants: o-Phenylenediamine analogs and α,β-unsaturated ketones in the presence of acid catalysts (e.g., acetic acid) .

  • Mechanism: Michael addition followed by cyclization, as demonstrated for pyrazolo-diazepines .

Table 2: Optimized Reaction Conditions

ParameterValueSource
CatalystAcetic acid (3 mL per 0.002 mol)
SolventAbsolute ethanol
TemperatureReflux (78°C)
Reaction time3.5–6 hours
Yield65–78% (estimated)Analog

Physicochemical Properties

Thermodynamic Parameters

  • Density: ~1.18 g/cm³ (analogous to 1-(2-nitrophenyl)-1,4-diazepane) .

  • Melting point: Estimated 120–140°C based on nitroaromatic analogs .

  • Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF).

Stability Profile

  • Thermal stability: Decomposes above 200°C with exothermic nitro group reactions .

  • Photolytic sensitivity: Nitroaromatic moiety necessitates storage in amber containers.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient aromatic ring undergoes:

  • Further nitration: At position 4 under strong nitrating conditions (HNO₃/H₂SO₄) .

  • Sulfonation: Limited by steric hindrance from existing substituents .

Diazepane Ring Modifications

  • Alkylation: At the secondary amine (N-4) using alkyl halides .

  • Oxidation: Potential formation of N-oxide derivatives with H₂O₂ .

Table 3: Derivative Synthesis Examples

DerivativeMethodApplication
4-Propyl substitutedPropyl bromide, K₂CO₃Chymase inhibition
N-Carbonyl analogsPhosgene/thiophosgeneSoluble epoxide hydrolase inhibitors

Industrial and Research Applications

Materials Science

  • Energetic materials: Nitroaromatic derivatives show potential as high-energy density materials .

  • Coordination chemistry: Complexation with transition metals (Cu, V) for catalytic applications .

Synthetic Intermediates

  • Heterocyclic synthesis: Building block for pyrazolo[3,4-b] diazepines .

  • Peptidomimetics: Conformational restraint in bioactive molecule design .

Future Research Directions

  • Crystallographic studies: Determination of exact molecular conformation and intermolecular interactions.

  • ADMET profiling: Systematic evaluation of absorption, distribution, and toxicity.

  • Structure-activity relationships: Optimization of substituents for target selectivity.

  • Scale-up protocols: Development of continuous flow synthesis for industrial production.

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